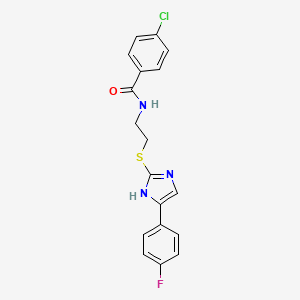
2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide” is a compound that belongs to the class of indoles . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .
Synthesis Analysis
The synthesis of 1,2,3-trisubstituted indoles, which includes “2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide”, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including 2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide, have been studied for their antiviral properties. These compounds have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus. The structure of indole derivatives allows them to bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents .
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its biological activity. Indole derivatives exhibit anti-inflammatory effects, which are crucial in the treatment of chronic diseases such as arthritis and other inflammatory disorders .
Anticancer Applications
Indole derivatives have been recognized for their potential in cancer treatment. They can act on various pathways involved in cancer cell proliferation and survival, making them promising candidates for anticancer drugs .
Anti-HIV Activity
Some indole derivatives have been reported to possess anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown that these compounds could be effective in inhibiting HIV-1 .
Antioxidant Effects
The antioxidant properties of indole derivatives are significant in preventing oxidative stress, which can lead to various chronic diseases. These compounds can scavenge free radicals, thereby protecting cells from damage .
Antimicrobial and Antitubercular Activity
Indole derivatives have been explored for their antimicrobial and antitubercular activities. Their ability to interfere with bacterial cell wall synthesis and protein synthesis makes them effective against a broad spectrum of bacteria, including Mycobacterium tuberculosis .
Antidiabetic Potential
Research has indicated that indole derivatives can play a role in managing diabetes. They may affect insulin secretion and glucose metabolism, which are critical in the treatment of diabetes .
Antimalarial and Anticholinesterase Activities
These compounds have also been investigated for their antimalarial properties, which could lead to new treatments for this life-threatening disease. Additionally, their anticholinesterase activity suggests potential use in treating neurodegenerative diseases like Alzheimer’s .
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activity . These changes can include inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they can produce a variety of molecular and cellular effects.
Propiedades
IUPAC Name |
2-chloro-1-methyl-N-phenylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-19-13-10-6-5-9-12(13)14(15(19)17)16(20)18-11-7-3-2-4-8-11/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXCKHSAQWRMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2881364.png)
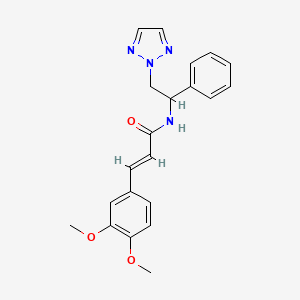
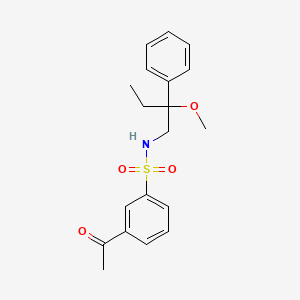
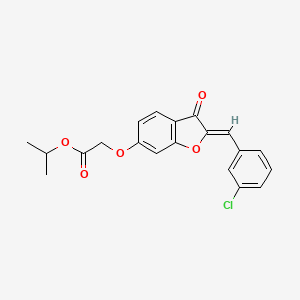
![9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2881368.png)
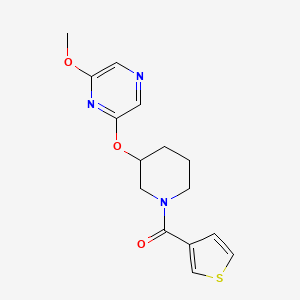
![Tert-butyl N-[2-(but-2-ynoylamino)-1-phenylethyl]-N-methylcarbamate](/img/structure/B2881371.png)
![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2881372.png)

![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881374.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2881377.png)
![6-[5-(2-Indol-1-ylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2881379.png)
